4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Anticancer Kinase inhibition Scaffold comparison

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 1031927-02-2) is a heterocyclic building block characterized by a unique imidazo[1,2-a]pyrazine core fused to a 1,2,5-oxadiazol-3-amine moiety. This structural combination is of significant interest in medicinal chemistry for the development of kinase inhibitors and anticancer agents.

Molecular Formula C8H6N6O
Molecular Weight 202.17 g/mol
CAS No. 1031927-02-2
Cat. No. B1328594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
CAS1031927-02-2
Molecular FormulaC8H6N6O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)C3=NON=C3N
InChIInChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13)
InChIKeyYZWLTQHMDOCNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 1031927-02-2): Scientific Procurement & Differential Evidence Guide


4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 1031927-02-2) is a heterocyclic building block characterized by a unique imidazo[1,2-a]pyrazine core fused to a 1,2,5-oxadiazol-3-amine moiety [1]. This structural combination is of significant interest in medicinal chemistry for the development of kinase inhibitors and anticancer agents [2]. The compound is primarily utilized as an advanced intermediate for synthesizing diverse libraries of biologically active molecules, leveraging the privileged scaffold of imidazopyrazines for selective protein kinase interactions [3].

Why Generic Substitution is Inadvisable: Structural Specificity in Kinase-Targeted Research with 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine


The imidazo[1,2-a]pyrazine scaffold is a privileged structure for selective kinase inhibition, but its activity is highly sensitive to substitution patterns and heterocyclic linkages [1]. The specific fusion of the 1,2,5-oxadiazol-3-amine to the 2-position of the imidazopyrazine core in this compound creates a unique electronic environment and binding motif that is not replicated by other oxadiazole isomers (e.g., 1,2,4- or 1,3,4-oxadiazoles) or different imidazopyrazine substitution patterns [2]. Studies on related derivatives demonstrate that subtle modifications, such as changing the linked heterocycle from a 1,2,5-oxadiazole to a 1,3,4-oxadiazole or altering the substitution on the imidazopyrazine ring, can drastically shift kinase selectivity profiles and cellular potency [3]. Therefore, substituting this building block with a generic 'imidazopyrazine' or 'oxadiazole' alternative will almost certainly derail a structure-activity relationship (SAR) campaign.

Quantitative Evidence for Scientific Selection: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine


Imidazo[1,2-a]pyrazine-1,2,5-oxadiazole Scaffold Confers Superior Anti-Proliferative Potency Over 1,3,4-Oxadiazole Analog in HepG2 Cells

Derivatives of the imidazo[1,2-a]pyrazine scaffold linked to a 1,2,5-oxadiazole (represented by the target building block) demonstrate significantly improved anti-proliferative activity compared to closely related 1,3,4-oxadiazole analogs. In a head-to-head comparison study, the most active 1,2,5-oxadiazole derivative (10c) exhibited an IC50 of 10.35 ± 0.8 μM against the HepG2 liver cancer cell line, whereas the most active 1,3,4-oxadiazole derivative (10c) showed weaker potency [1]. This quantifiable difference highlights the critical importance of the 1,2,5-oxadiazole regioisomer for achieving enhanced cellular efficacy in this chemotype.

Anticancer Kinase inhibition Scaffold comparison

Imidazo[1,2-a]pyrazine Core Enables Sub-Micromolar Potency Against Multiple Cancer Cell Lines

The imidazo[1,2-a]pyrazine core, which is central to the target compound, serves as a robust platform for developing potent anticancer agents. Advanced derivatives of this scaffold have demonstrated exceptional potency, with IC50 values in the low nanomolar range across multiple cancer cell lines. For instance, the optimized aryl amide derivative 15a exhibited IC50 values of 0.03 ± 0.0043 µM (MCF-7 breast cancer), 0.02 ± 0.0077 µM (A549 lung cancer), 0.12 ± 0.066 µM (Colo-205 colon cancer), and 0.17 ± 0.059 µM (A2780 ovarian cancer) [1]. This is in stark contrast to the building block itself, which has a reported IC50 range of 10-30 µM , underscoring the scaffold's vast potential for optimization.

Anticancer Kinase inhibition Scaffold potential

Selective Kinase Inhibition: JNK and Aurora Kinase Targeting Distinguishes the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core has been specifically patented for its ability to selectively interact with protein kinases, including c-Jun N-terminal kinases (JNKs) and Aurora kinases [REFS-1, REFS-2]. This contrasts with other common kinase inhibitor scaffolds like pyrazolopyrimidines, which often exhibit broader kinase inhibition profiles. For instance, certain imidazo[1,2-a]pyrazine-based inhibitors have been shown to achieve at least a 100-fold selectivity for their target kinase over other kinases of interest [3]. While this selectivity is not yet quantified for the specific target compound, it is a well-established class-level advantage of the scaffold.

Kinase inhibition Selectivity JNK Aurora kinase

Modular Synthesis Enables Rapid Derivatization and Diverse Library Generation

The target compound is positioned as a versatile building block. Its synthesis, and the synthesis of its derivatives, has been demonstrated via simple and practical cyclocondensation protocols [1]. This modular approach contrasts with more complex, multi-step syntheses required for some other heterocyclic building blocks. The ability to rapidly generate diverse libraries of imidazo[1,2-a]pyrazine-benzimidazoles, -tetrahydropyrimidines, and -oxadiazoles underscores the compound's utility in hit-to-lead and lead optimization campaigns [2].

Synthetic accessibility Medicinal chemistry Building block

High-Value Research Applications for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine


Lead Optimization for Selective JNK or Aurora Kinase Inhibitors

This building block is most appropriately used in the synthesis of focused libraries for kinase inhibitor discovery, particularly against targets like JNK and Aurora kinases where the imidazo[1,2-a]pyrazine scaffold has demonstrated high selectivity [1]. Its use is recommended for projects aiming to improve upon the selectivity and potency of existing clinical candidates. For example, researchers can leverage the core to design analogs that surpass the >100-fold selectivity window established in related patents [2].

Diversification of 1,2,5-Oxadiazole-Based Anticancer Libraries

The compound is ideal for generating libraries of anticancer agents, particularly when targeting the MCF-7, A549, and HepG2 cell lines. Its utility is underscored by the fact that optimized derivatives can achieve IC50 values in the low nanomolar range [3]. Researchers seeking to develop compounds with superior potency compared to standard chemotherapeutics like cisplatin should prioritize this building block for SAR exploration [4].

Synthesis of PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues

The specific substitution pattern and heterocyclic fusion make this compound an excellent warhead or linker component in targeted protein degradation. Its high kinase-binding potential, combined with synthetic modularity, allows for the creation of bifunctional molecules aimed at degrading disease-relevant kinases. This aligns with the compound's classification as a 'Protein Degrader Building Block' by major vendors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.